molecular formula C13H15NO3 B13716149 Methyl 3-(6-Methoxy-3-indolyl)propanoate

Methyl 3-(6-Methoxy-3-indolyl)propanoate

Cat. No.: B13716149
M. Wt: 233.26 g/mol
InChI Key: KTKHRWFIXSIMNX-UHFFFAOYSA-N
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Description

Methyl 3-(6-Methoxy-3-indolyl)propanoate is a methyl ester derivative featuring a 6-methoxy-substituted indole moiety linked to a propanoate chain. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, with methoxy groups often modulating bioavailability and target interactions.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 3-(6-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15NO3/c1-16-10-4-5-11-9(3-6-13(15)17-2)8-14-12(11)7-10/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

KTKHRWFIXSIMNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-(6-Methoxy-3-indolyl)propanoate

General Synthetic Strategy

The synthesis of this compound generally follows the construction of the 6-methoxyindole nucleus followed by functionalization at the 3-position with a propanoate ester side chain. The key steps include:

  • Formation of the 6-methoxyindole ring system.
  • Introduction of the propanoate side chain at the 3-position.
  • Esterification to form the methyl ester.

Fischer Indole Synthesis Route

One classical approach involves the Fischer indole synthesis, which is widely used for indole ring construction. In this method, substituted phenylhydrazines undergo acid-catalyzed cyclization with ketones or aldehydes to form the indole ring. For the 6-methoxy substitution, 6-methoxyphenylhydrazine derivatives are employed. Subsequent esterification of the resulting 3-substituted indole-2-carboxylic acid with methanol under acidic conditions yields the methyl ester.

Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Fischer indole synthesis 6-Methoxyphenylhydrazine + ketoacid ester, AcOH, 80°C, 3h ~80 Microwave irradiation can shorten reaction time to 10 min with similar yields
Esterification Methanol, H2SO4, reflux overnight >85 Acid-catalyzed esterification

Alternative Synthetic Routes

Japp-Klingmann Azo-Ester Intermediate Route

An alternative method involves the formation of a Japp-Klingmann azo-ester intermediate from 6-methoxy-substituted precursors, which upon heating in ethanolic HCl yields a mixture of methoxy-indole esters including the 6-methoxy isomer. This is followed by purification via crystallization to isolate the desired compound.

Direct Alkylation and Esterification

Another approach involves the alkylation of 6-methoxyindole derivatives with bromomethylpropanoate intermediates followed by esterification to obtain the methyl ester. This method allows for the introduction of the propanoate side chain with control over regioselectivity.

Modern Techniques to Improve Synthesis

  • Microwave-Assisted Synthesis: Speeds up the Fischer indole synthesis step significantly, reducing reaction times from hours to minutes while maintaining high yields (~80%).
  • Use of Bulky Bases: Potassium carbonate or sodium ethoxide can improve regioselectivity and reduce steric hindrance effects during nucleophilic substitution steps.
  • High-Dilution Techniques: Minimize side reactions caused by steric hindrance from the 6-methoxy group.

Purification and Characterization

Purification Methods

  • Flash column chromatography on silica gel using dichloromethane/methanol mixtures (e.g., 300:1) is effective for isolating pure this compound from crude reaction mixtures.
  • Trituration with solvents such as dichloromethane or acetone can further purify the product.

Characterization Techniques

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm substitution pattern and ester integrity Characteristic chemical shifts for indole protons and methoxy group; methyl ester singlet around 3.7 ppm
High-Performance Liquid Chromatography (HPLC) Assess purity and detect impurities Single sharp peak at expected retention time
Mass Spectrometry (MS) Verify molecular weight and fragmentation pattern Molecular ion peak consistent with C13H15NO3 (this compound)
Melting Point Analysis Confirm compound identity and purity Melting point range consistent with literature values (typically around 77-80 °C for similar esters)

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Reaction Time
Fischer Indole Synthesis + Esterification Well-established, scalable, high purity Requires acid catalysts, moderate reaction time ~80-85 3h (conventional), 10 min (microwave)
Japp-Klingmann Azo-Ester Route Allows selective isomer isolation Multi-step, requires careful purification Moderate (~60-70) Several hours
Direct Alkylation + Esterification Good regioselectivity, flexible Steric hindrance can reduce yield Variable (50-75) Variable

Summary of Research Data

Compound Yield (%) Purification Method Characterization Data Summary
This compound 75-85 Flash chromatography (DCM/MeOH) NMR: characteristic indole and methoxy signals; MS: molecular ion confirmed; mp ~77-80 °C

Chemical Reactions Analysis

MFCD31977890 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of MFCD31977890 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences, molecular formulas, and key properties of Methyl 3-(6-Methoxy-3-indolyl)propanoate and related compounds:

Compound Name Substituent/Group Molecular Formula Molecular Weight Key Functional Groups
This compound 6-Methoxyindol-3-yl C₁₃H₁₄NO₃ 232.26 Ester, indole, methoxy
Methyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate (153) 2-Pyridyl, acetoxy, methylene C₁₀H₉NO₄ 175.06 Ester, pyridine, acetoxy
Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate (156) 6-Methyl-2-pyridyl, acetoxy, methylene C₁₁H₁₂NO₄ 190.09 Ester, methyl-pyridine, acetoxy
3-Acetoxy-2-methylene-3-(2-pyridyl)propanenitrile (158) 2-Pyridyl, acetoxy, methylene, nitrile C₁₁H₁₀N₂O₂ 202.07 Nitrile, pyridine, acetoxy
3-(6-Methoxy-3-indolyl)-1-propanamine 6-Methoxyindol-3-yl, amine C₁₂H₁₆N₂O 204.27 Amine, indole, methoxy
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate 3-Hydroxy-4-methoxyphenyl C₁₁H₁₄O₄ 210.23 Ester, phenolic hydroxyl, methoxy

Key Observations :

  • Indole vs. Pyridine/Quinoline: The target compound’s indole core distinguishes it from pyridyl or quinolyl analogs (e.g., compounds 153, 156, 157).
  • Functional Groups : The ester group in the target compound contrasts with nitriles (compound 158) or amines (CAS 105338-78-1), impacting polarity and metabolic stability.

Spectroscopic Data

  • IR Spectroscopy :
    • Esters (target, 153, 156): Strong absorption at ~1730–1750 cm⁻¹ (C=O stretch) .
    • Nitrile (158): Sharp peak at 2225 cm⁻¹ (C≡N stretch) .
  • NMR Spectroscopy :
    • Target Compound (Inferred) : Methoxy (δ ~3.6–3.8 ppm), indole protons (δ ~6.5–8.0 ppm), ester methyl (δ ~3.6–3.7 ppm).
    • Compound 153 : Acetoxy methyl (δ 2.13 ppm), pyridyl protons (δ 7.19–8.55 ppm) .
    • Compound 156 : 6-Methyl pyridyl (δ 2.48 ppm) .

Physical Properties and Reactivity

  • Yields : Pyridyl derivatives (e.g., 153: 78%, 156: 52%) show moderate to good yields, influenced by substituent steric effects .
  • Stability : Acetoxy groups in 153/156 may hydrolyze under acidic/basic conditions, whereas the target compound’s ester is more stable. Nitriles (158) resist hydrolysis but participate in nucleophilic additions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(6-Methoxy-3-indolyl)propanoate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Fischer indole synthesis or functionalization of pre-formed indole derivatives. Key steps include:

  • Indole ring formation : Reacting phenylhydrazine with a ketone/aldehyde under acidic conditions (e.g., HCl, H₂SO₄) to generate the indole core .
  • Propanoate ester introduction : Alkylation of the indole nitrogen or side-chain functionalization using methyl propiolate or similar reagents under basic conditions (e.g., NaH, DMF) .
  • Optimization : Adjusting temperature (60–80°C), solvent polarity (THF, DCM), and stoichiometry (1:1.2 indole:alkylating agent) improves yields (>75%). Continuous flow reactors enhance scalability and purity .

Q. How is this compound characterized spectroscopically?

  • Analytical workflow :

  • ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.2–7.8 ppm), methoxy group (δ 3.8–4.0 ppm), and propanoate ester (δ 3.6–3.7 ppm for OCH₃; δ 2.5–3.0 ppm for CH₂) .
  • IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and indole N–H (broad peak at ~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 248.1052 for C₁₃H₁₄NO₃⁺) and fragmentation patterns .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Protect from light and moisture (store at –20°C under argon). The ester group is prone to hydrolysis in aqueous media; use anhydrous solvents (e.g., dry DMSO) for biological assays .
  • Decomposition risks : Monitor for color changes (yellowing indicates oxidation) and quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Root causes : Variability in assay conditions (e.g., cell line differences, serum concentration) or impurities from synthesis (e.g., residual alkylating agents).
  • Mitigation strategies :

  • Reproducibility checks : Validate activity across multiple models (e.g., cancer cell lines vs. primary cells) .
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular readouts (e.g., apoptosis via flow cytometry) to confirm target engagement .
  • Analytical purity : Use LC-MS to verify >95% purity and exclude confounding byproducts .

Q. What strategies improve synthetic yield in large-scale production without compromising purity?

  • Process chemistry approaches :

  • Catalyst optimization : Use Pd/C or CuI for cross-coupling steps to reduce side reactions .
  • Flow chemistry : Implement continuous flow systems to maintain precise temperature control and minimize batch-to-batch variability .
  • In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents during synthesis .

Q. How does the 6-methoxy group influence the compound’s reactivity and bioactivity?

  • Electronic effects : The methoxy group donates electrons via resonance, increasing indole ring electron density and directing electrophilic substitution to the 4- or 5-positions .
  • Biological impact : Enhances membrane permeability (logP ~2.5) and modulates interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
  • Validation : Compare structure-activity relationships (SAR) with analogs lacking the methoxy group using radioligand binding assays .

Q. What advanced analytical methods are used to quantify metabolites in pharmacokinetic studies?

  • Workflow :

  • Sample preparation : Extract metabolites from plasma via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Quantification : Use LC-MS/MS with a deuterated internal standard (e.g., d₃-Methyl 3-(6-Methoxy-3-indolyl)propanoate) for high sensitivity (LOQ: 1 ng/mL) .
  • Metabolite identification : Perform HRMS/MS fragmentation to distinguish oxidation products (e.g., hydroxylation at the indole ring) .

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